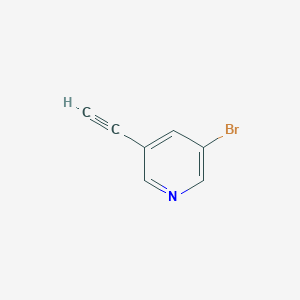

3-Bromo-5-ethynylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTYILRNJPSUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572650 | |

| Record name | 3-Bromo-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866683-52-5 | |

| Record name | 3-Bromo-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-ethynylpyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Value of 3-Bromo-5-ethynylpyridine in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a desirable core for a wide range of therapeutic agents. The introduction of a bromine atom and an ethynyl group at the 3 and 5 positions, respectively, of the pyridine ring creates a molecule with exceptional synthetic potential.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The terminal alkyne is another highly reactive functional group, amenable to Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and various other transformations.[2] This dual functionality makes this compound a powerful building block for the construction of complex, three-dimensional molecules with tailored pharmacological properties.

This guide will delve into the known and predicted properties of this compound, provide a detailed protocol for its synthesis, discuss its potential applications in drug discovery with a focus on kinase inhibitors, and outline the necessary safety precautions for its handling.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a research setting. While some experimental data for this compound is not widely published, we can infer many of its characteristics from available data and comparison with related molecules.

General Properties

| Property | Value | Source |

| CAS Number | 866683-5-2 | [3][4][5] |

| Molecular Formula | C₇H₄BrN | [6] |

| Molecular Weight | 182.02 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Predicted Density | 1.60 ± 0.1 g/cm³ | [7] |

| Predicted pKa | 1.36 ± 0.20 | [7] |

| Predicted Boiling Point | 226.1 ± 25.0 °C at 760 mmHg | [8] |

Spectroscopic Data (Predicted and Inferred)

Actual experimental spectra for this compound are not publicly available. However, based on the principles of NMR, IR, and mass spectrometry, and by comparison with analogous compounds, we can predict the key spectral features.

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to show three distinct signals in the aromatic region and one signal for the acetylenic proton.

-

Pyridine Protons: The protons on the pyridine ring will appear as multiplets or broad singlets in the range of δ 7.5-8.8 ppm. The exact chemical shifts and coupling constants will be influenced by the bromo and ethynyl substituents.

-

Acetylenic Proton: A sharp singlet corresponding to the terminal alkyne proton (≡C-H) is expected around δ 3.0-3.5 ppm.

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Pyridine Carbons: The five carbons of the pyridine ring are expected to resonate in the aromatic region, typically between δ 120-155 ppm. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.

-

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the range of δ 70-90 ppm.

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretch (alkyne): A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal C≡C-H stretch.

-

C≡C stretch (alkyne): A weak to medium, sharp band in the region of 2100-2140 cm⁻¹ corresponds to the C≡C triple bond stretch.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹ are expected for the C-H stretching vibrations of the pyridine ring.

-

C=C and C=N stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

C-Br stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For this compound, this would be at m/z 181 and 183.

-

Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, the ethynyl group, or HCN from the pyridine ring. PubChemLite predicts several adducts, including [M+H]⁺ at m/z 181.96.[6]

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9]

Proposed Synthetic Workflow: Sonogashira Coupling

A plausible approach involves the mono-coupling of 3,5-dibromopyridine with a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene), followed by deprotection of the silyl group. This strategy offers control over the regioselectivity and prevents the undesired di-alkynylation of the starting material.

Sources

- 1. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 866683-52-5|this compound|BLD Pharm [bldpharm.com]

- 3. Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 866683-52-5 [chemicalbook.com]

- 6. PubChemLite - this compound (C7H4BrN) [pubchemlite.lcsb.uni.lu]

- 7. This compound CAS#: 866683-52-5 [m.chemicalbook.com]

- 8. This compound | 866683-52-5 [sigmaaldrich.com]

- 9. This compound(866683-52-5) 1H NMR spectrum [chemicalbook.com]

3-Bromo-5-ethynylpyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-5-ethynylpyridine in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a framework for understanding its solubility profile based on its physicochemical properties and the known behavior of structurally related molecules. Crucially, this document details robust, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to handling and applying this compound in their work.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₄BrN.[1] Its structure, featuring a pyridine ring, a bromine atom, and an ethynyl group, imparts a unique combination of polarity, reactivity, and potential for intermolecular interactions. These characteristics are central to its utility in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions where the ethynyl and bromo moieties can be selectively functionalized. Understanding the solubility of this reagent is a critical first step in experimental design, impacting reaction kinetics, purification strategies, and formulation development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of both the solute and the solvent.[2] The molecular structure of this compound provides key insights into its expected solubility.

-

Molecular Structure: The presence of the nitrogen atom in the pyridine ring introduces a dipole moment, making the molecule polar.[3][4]

-

Intermolecular Forces: The nitrogen atom can act as a hydrogen bond acceptor, while the terminal alkyne C-H bond can act as a weak hydrogen bond donor. The bromine atom contributes to the molecule's overall polarizability.

-

Molecular Weight: The molecular weight of this compound is 182.02 g/mol .[1]

Based on these features, this compound is predicted to be soluble in a range of polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is likely to be more limited. Pyridine itself is miscible with a wide variety of organic solvents, including ethanol, ether, and chloroform, which suggests a similar trend for its derivatives.[3][5]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polarity of these solvents can effectively solvate the polar pyridine ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the pyridine nitrogen. |

| Nonpolar | Hexanes, Toluene | Low to Moderate | The overall polarity of the molecule may limit solubility in highly nonpolar environments. |

| Ethers | Diethyl ether, Dioxane | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the molecule. |

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, experimental determination of solubility is essential for precise applications. The following section provides a detailed, step-by-step protocol for the gravimetric method, a reliable and widely used technique.[6]

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and its derivatives may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11][12]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8][10]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[1]

Gravimetric Method for Solubility Determination

This method involves creating a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

To a sealed vial, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

After agitation, allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microcrystals.

-

Record the exact weight of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the compound's decomposition point or by using a gentle stream of inert gas (e.g., nitrogen).

-

Once the solvent is completely removed and a dry solid remains, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried solute.

-

-

Calculation:

-

Subtract the weight of the empty vial from the weight of the vial with the dried solute to obtain the mass of the dissolved this compound.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant collected (mL)

-

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to maintain and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to testing solvents across a range of polarities can provide a comprehensive solubility profile.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Use of high-purity materials is recommended for accurate and reproducible results.

Conclusion

References

-

3-Bromo-5-ethylaniline | C8H10BrN | CID 18929899. PubChem. Available at: [Link]

-

Solubility of Organic Compounds. Chem LibreTexts. Available at: [Link]

-

Pyridine - Solubility of Things. Available at: [Link]

-

Pyridine. Wikipedia. Available at: [Link]

-

Experiment 1: Determination of Solubility Class. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE. Available at: [Link]

-

Mutual solubility of water and pyridine derivatives. ACS Publications. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Pyridine. chemeurope.com. Available at: [Link]

-

3-Bromo-5-phenylpyridine | C11H8BrN | CID 2762904. PubChem. Available at: [Link]

Sources

- 1. 866683-52-5|this compound|BLD Pharm [bldpharm.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine [chemeurope.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Bromo-5-ethylaniline | C8H10BrN | CID 18929899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 3-Bromo-5-phenylpyridine | C11H8BrN | CID 2762904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-5-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-Bromo-5-ethynylpyridine. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document delves into the theoretical principles governing the NMR spectra of this molecule, offers a detailed interpretation of the expected chemical shifts and coupling constants, and outlines a standardized protocol for data acquisition. The insights provided herein are intended to empower researchers in confirming the synthesis and purity of this compound and in elucidating the structures of its derivatives.

Introduction: The Significance of this compound and the Power of NMR

This compound is a heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the pyridine ring, a common motif in drug molecules, combined with the synthetically versatile bromo and ethynyl functional groups, makes it a valuable intermediate for cross-coupling reactions and further molecular elaboration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. For a molecule like this compound, ¹H and ¹³C NMR are essential for confirming its identity and assessing its purity.

This guide will provide a detailed breakdown of the expected ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic and acetylenic regions. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the bromine substituent, as well as the anisotropic effects of the pyridine ring and the ethynyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | ~8.7 - 8.9 | Doublet of doublets (dd) or Doublet (d) | ³J(H2-H6) ≈ 2-3 Hz, ⁴J(H2-H4) ≈ 0.5-1 Hz | Deshielded due to proximity to the electronegative nitrogen atom. |

| H4 | ~8.0 - 8.2 | Doublet of doublets (dd) or Triplet (t) | ³J(H4-H2) ≈ 0.5-1 Hz, ³J(H4-H6) ≈ 1.5-2.5 Hz | Influenced by the deshielding effect of the nitrogen and the bromine atom. |

| H6 | ~8.6 - 8.8 | Doublet of doublets (dd) or Doublet (d) | ³J(H6-H2) ≈ 2-3 Hz, ⁴J(H6-H4) ≈ 1.5-2.5 Hz | Deshielded by the nitrogen atom. |

| H8 | ~3.2 - 3.5 | Singlet (s) | - | Acetylenic proton, typically appears in this region. |

Detailed Interpretation of ¹H NMR Signals

-

H2 and H6: These protons are in the ortho positions relative to the nitrogen atom, which is highly electronegative. This proximity causes a significant downfield shift (deshielding) of their signals. They are expected to appear at the lowest field among the aromatic protons. The coupling between H2 and H6 is a meta-coupling (⁴J), which is typically small (2-3 Hz). H2 and H6 will also exhibit a smaller para-coupling (⁵J) to H4, which might not always be resolved.

-

H4: This proton is in the para position to the nitrogen and meta to both the bromo and ethynyl substituents. Its chemical shift will be downfield due to the overall electron-withdrawing nature of the substituted pyridine ring. It will be split by both H2 and H6, likely resulting in a triplet or a doublet of doublets, depending on the resolution and the similarity of the coupling constants.

-

H8: The acetylenic proton is attached to a sp-hybridized carbon and typically appears in a distinct region of the spectrum, separate from the aromatic protons. Its signal is expected to be a sharp singlet as it is too far from the pyridine ring protons to show any significant coupling.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~150 - 153 | Attached to nitrogen, significantly deshielded. |

| C3 | ~120 - 123 | Attached to bromine, deshielded. |

| C4 | ~140 - 143 | Aromatic CH, deshielded by nitrogen. |

| C5 | ~125 - 128 | Attached to the ethynyl group. |

| C6 | ~152 - 155 | Attached to nitrogen, significantly deshielded. |

| C7 | ~80 - 83 | Acetylenic carbon attached to the ring. |

| C8 | ~78 - 81 | Terminal acetylenic carbon. |

Detailed Interpretation of ¹³C NMR Signals

-

C2 and C6: These carbons, being directly attached to the electronegative nitrogen atom, will be the most deshielded among the pyridine ring carbons and will appear at the lowest field.

-

C4: This carbon is also part of the aromatic ring and its chemical shift will be in the typical aromatic region, influenced by the overall electron-deficient nature of the pyridine ring.

-

C3: The carbon atom bearing the bromine substituent (C3) will have its chemical shift influenced by the electronegativity and the "heavy atom effect" of bromine.

-

C5: This quaternary carbon is attached to the ethynyl group, and its chemical shift will be influenced by the sp-hybridized carbon of the alkyne.

-

C7 and C8: The two sp-hybridized carbons of the ethynyl group (C7 and C8) will have characteristic chemical shifts in the range of 70-90 ppm. C7, being attached to the aromatic ring, is expected to be slightly more deshielded than the terminal C8.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

Caption: Experimental workflow for NMR analysis.

¹H NMR Acquisition Parameters (for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on concentration).

-

Spectral Width: Approximately 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters (for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-2048 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: Approximately 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The expected chemical shifts, multiplicities, and coupling constants have been rationalized based on the fundamental principles of NMR spectroscopy. The provided experimental protocol offers a standardized approach for obtaining high-quality spectral data. This information will be invaluable to researchers in confirming the successful synthesis of this important building block and in the structural characterization of its derivatives, thereby accelerating research and development in medicinal chemistry and materials science.

Spectroscopic Characterization of 3-Bromo-5-ethynylpyridine: A Guide to Mass Spectrometry and Infrared Analysis

Abstract

This technical guide provides a detailed predictive analysis of the mass spectrometry (MS) and infrared (IR) spectroscopy characteristics of 3-Bromo-5-ethynylpyridine. As a substituted pyridine, this compound holds potential as a versatile building block in the synthesis of pharmaceuticals and novel materials. Accurate structural verification is paramount, and this document serves as a foundational reference for researchers, offering an in-depth exploration of the expected spectroscopic signatures. We will dissect the principles of Electron Ionization Mass Spectrometry (EI-MS) to forecast the molecular ion and primary fragmentation pathways. Similarly, we will apply the fundamentals of Fourier Transform Infrared (FT-IR) spectroscopy to identify the characteristic vibrational modes of the molecule's key functional groups. This guide includes detailed, field-proven protocols for data acquisition, ensuring scientific integrity and reproducibility.

Part 1: Mass Spectrometry (MS) Analysis

Electron Ionization (EI) is a robust and widely used technique for the analysis of relatively low molecular weight, volatile organic compounds.[1] The process involves bombarding the sample with a high-energy electron beam (typically 70 eV), which is sufficient to eject a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[2][3] The excess energy transferred during ionization often leads to predictable bond cleavages, creating a unique fragmentation pattern that serves as a molecular fingerprint.[4]

Predicted Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₇H₄BrN. A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a characteristic M/M+2 pattern, where two peaks of roughly equal intensity are observed for the molecular ion and any bromine-containing fragments.[5]

| Parameter | Value | Rationale & Significance |

| Molecular Formula | C₇H₄BrN | Derived from the chemical structure. |

| Molecular Ion (M⁺•) with ⁷⁹Br | m/z 181 | Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br). |

| Molecular Ion (M+2) with ⁸¹Br | m/z 183 | Confirms the presence of one bromine atom in the molecule. |

| M/M+2 Intensity Ratio | ~1:1 | A hallmark isotopic pattern for monobrominated compounds.[6] |

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 181/183) is dictated by the relative stability of the resulting ions and neutral losses. The primary cleavage events are anticipated to be the loss of the bromine atom and fragmentation involving the ethynyl group and pyridine ring.

-

Loss of Bromine: The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical (•Br), leading to a prominent fragment ion at m/z 102. This fragment, the 3-ethynylpyridine cation, is stabilized by the aromatic ring.

-

Loss of Acetylene: A common fragmentation pathway for terminal alkynes is the loss of a neutral acetylene molecule (H-C≡C-H).[7] This would result in a bromine-containing fragment at m/z 155/157.

-

Loss of Hydrogen Radical: Terminal alkynes can also lose the acidic acetylenic hydrogen, leading to an M-1 peak.[8] This would produce a strong signal at m/z 180/182.

-

Pyridine Ring Fragmentation: Pyridine and its derivatives are known to undergo ring cleavage, often by losing a molecule of hydrogen cyanide (HCN).[9] Loss of HCN from the [M-Br]⁺ fragment would yield an ion at m/z 75 (102 - 27).

The predicted fragmentation cascade is illustrated below.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Predicted Mass Fragments

| m/z (Predicted) | Proposed Ion Structure / Formula | Fragmentation Pathway | Predicted Relative Abundance |

| 181/183 | [C₇H₄BrN]⁺• | Molecular Ion (M⁺•) | Moderate |

| 180/182 | [C₇H₃BrN]⁺ | Loss of •H from the alkyne (M-1) | Moderate to High |

| 155/157 | [C₅H₂BrN]⁺• | Loss of neutral acetylene (C₂H₂) | Low to Moderate |

| 102 | [C₇H₄N]⁺ | Loss of •Br radical from M⁺• | High (Potentially Base Peak) |

| 75 | [C₅H₃N]⁺ | Loss of HCN from m/z 102 | Moderate |

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol outlines a self-validating system for acquiring a reproducible EI mass spectrum.

-

Instrument Preparation:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications using a suitable calibration compound (e.g., perfluorotributylamine, PFTBA).

-

Verify that the vacuum system is operating within the optimal range (typically 10⁻⁵ to 10⁻⁷ Torr) to ensure a long mean free path for ions.[10]

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile, high-purity solvent such as methanol or dichloromethane.

-

Causality: Using a volatile solvent ensures rapid evaporation in the ion source, preventing solvent peaks from overwhelming the analyte signal.

-

-

Sample Introduction:

-

Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS). For this compound, GC-MS is ideal.

-

Rationale: GC introduction provides an extra dimension of separation, ensuring that the spectrum obtained is from a pure compound and not an impurity.

-

-

Ion Source Parameters:

-

Ionization Energy: Set to 70 eV. This is the industry standard, ensuring that spectra are comparable to established databases like the NIST Chemistry WebBook.[11][12][13]

-

Source Temperature: Set to 200-250 °C. This temperature ensures the analyte remains in the gas phase without causing thermal degradation.

-

Filament Emission Current: Set according to the instrument's tune report to provide a stable and sufficient electron beam.

-

-

Mass Analyzer & Detection:

-

Scan Range: Set a wide mass range, for example, m/z 40-400, to capture the molecular ion and all significant fragments.

-

Data Acquisition: Acquire data in centroid mode for at least 1 minute to allow for signal averaging and background subtraction.

-

-

Data Analysis:

-

Perform background subtraction using a scan taken just before the analyte elutes from the GC column.

-

Identify the molecular ion peak by locating the pair of peaks at m/z 181/183 with a ~1:1 ratio.

-

Analyze the fragmentation pattern and compare it against the predicted pathways and established fragmentation rules.

-

Part 2: Infrared (IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum.[14]

Predicted Characteristic Absorption Bands

The structure of this compound contains several distinct functional groups whose vibrational modes will give rise to characteristic absorption bands in the IR spectrum. The analysis will focus on the diagnostic regions of the spectrum.

-

Alkyne Group (C≡C-H):

-

≡C-H Stretch: A terminal alkyne is characterized by a strong and sharp absorption band around 3300 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.[15][16]

-

C≡C Stretch: The carbon-carbon triple bond stretch appears as a medium to weak, sharp band in the 2100-2260 cm⁻¹ region.[17] Its intensity is higher for terminal alkynes compared to internal ones.[15]

-

-

Aromatic Pyridine Ring:

-

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[18][19]

-

Ring C=C and C=N Stretches: The pyridine ring exhibits complex stretching vibrations that result in a series of medium to strong bands in the 1400-1615 cm⁻¹ region.[20][21]

-

-

Carbon-Bromine Bond:

-

C-Br Stretch: The stretching vibration of the C-Br bond is found in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹.[22] While this region can be complex, a band in this area would be consistent with the presence of the bromine substituent.

-

The key vibrational modes are highlighted in the diagram below.

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. savemyexams.com [savemyexams.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 11. Welcome to the NIST WebBook [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scribd.com [scribd.com]

- 14. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. elixirpublishers.com [elixirpublishers.com]

- 21. researchgate.net [researchgate.net]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

3-Bromo-5-ethynylpyridine: A Technical Guide for Advanced Synthesis and Application

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-5-ethynylpyridine, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The document elucidates the molecule's fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis via a Sonogashira coupling and deprotection strategy, and explores its reactivity. A significant focus is placed on its application as a strategic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical methodologies for the effective utilization of this versatile compound.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic ring provides a rigid framework for the precise spatial orientation of functional groups. The strategic disubstitution of the pyridine ring, as seen in this compound, offers a powerful platform for generating molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic properties.

The presence of a bromine atom at the 3-position and an ethynyl group at the 5-position creates two distinct and orthogonally reactive sites. The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2] The terminal alkyne is also highly versatile, participating in reactions like the Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and serving as a precursor for various other functional groups. This dual reactivity makes this compound a highly valuable intermediate for the synthesis of complex, biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄BrN | [3] |

| Molecular Weight | 182.02 g/mol | [4] |

| CAS Number | 866683-52-5 | [4] |

| Appearance | Off-white to light yellow solid | |

| SMILES | C#Cc1cc(Br)ccn1 | [3] |

| InChI | InChI=1S/C7H4BrN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | [3] |

| Monoisotopic Mass | 180.95271 Da | [3] |

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step sequence starting from the readily available 3,5-dibromopyridine. This process leverages the well-established Sonogashira cross-coupling reaction with a protected acetylene source, followed by a straightforward deprotection step.

Overall Synthesis Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine

-

Rationale: The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of the terminal alkyne).[2] Using trimethylsilylacetylene (TMSA) as the alkyne source prevents the undesired homocoupling of the alkyne and allows for a cleaner reaction.[5] The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[2] Triethylamine (Et₃N) is used as a base to neutralize the HBr formed during the reaction.

-

Procedure:

-

To a dry, argon-purged Schlenk flask, add 3,5-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).

-

Add anhydrous triethylamine (Et₃N) (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

-

To the resulting suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine as a solid.

-

Step 2: Synthesis of this compound

-

Rationale: The trimethylsilyl (TMS) protecting group on the alkyne is labile under mild basic or fluoride-mediated conditions.[5] A simple and effective method for its removal is the use of potassium carbonate in methanol. This deprotection step regenerates the terminal alkyne, yielding the final product.

-

Procedure:

-

Dissolve 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol (MeOH).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.

-

Characterization and Spectral Data

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound. Below are the expected spectral data based on the structure and analysis of similar compounds.[6][7]

| Technique | Expected Observations |

| ¹H NMR | Three aromatic protons in the pyridine ring, appearing as distinct multiplets or doublets of doublets. A singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm. The chemical shifts and coupling constants will be characteristic of a 3,5-disubstituted pyridine system. |

| ¹³C NMR | Seven distinct carbon signals. Two signals for the alkyne carbons (typically in the 70-90 ppm range). Five signals for the pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield. |

| Mass Spec | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio). The molecular ion peak (M⁺) would be observed at m/z 181 and 183. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₇H₄BrN). |

| IR Spec | A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch. A sharp absorption band around 2100-2200 cm⁻¹ for the C≡C triple bond stretch. Characteristic aromatic C-H and C=C/C=N stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. |

Reactivity and Synthetic Utility

The dual functionality of this compound provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Sources

- 1. WO2003092595A3 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - this compound (C7H4BrN) [pubchemlite.lcsb.uni.lu]

- 4. 866683-52-5|this compound|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-ethynylpyridine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Bromo-5-ethynylpyridine (CAS No. 866683-52-5), a heterocyclic building block frequently utilized in pharmaceutical and materials science research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Understanding the Hazard Profile

This compound is a compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these risks.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[1] |

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Symptoms of exposure may include irritation to the skin, eyes, and respiratory tract. Ingestion can be harmful.[1][2] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach.[3]

Personal Protective Equipment (PPE): A Mandate for Safety

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent accidental exposure.

-

Eye and Face Protection : Tightly fitting safety goggles or chemical safety glasses that conform to EN 166 (EU) or NIOSH (US) standards are required.[4] For operations outside of a fume hood with a risk of splashing, a face shield should be worn in addition to goggles.[5][6]

-

Skin Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn.[7] Gloves should be inspected for integrity before each use and proper removal techniques should be employed to avoid skin contact.[3] A flame-retardant lab coat is also essential.[7] For situations with a higher risk of exposure, impervious clothing and boots should be considered to prevent any skin contact.[4][5]

-

Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] If the exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[4]

Protocols for Handling and Storage

The following protocols are designed to minimize exposure and maintain the stability of this compound.

General Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol

-

Preparation :

-

Ensure that a safety shower and eyewash station are readily accessible.[5]

-

Don all required personal protective equipment as detailed in Section 2.

-

Verify that the chemical fume hood is functioning correctly.

-

Place all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

-

-

Handling :

Storage Conditions

Proper storage is crucial for maintaining the integrity of this compound and ensuring safety.

-

Atmosphere : Store under an inert atmosphere, such as nitrogen or argon.[1][2]

-

Temperature : The recommended storage temperature is between 2-8°C.[1][2]

-

Container : Keep the compound in a tightly sealed, properly labeled container.[4][5]

-

Incompatibilities : Store away from strong oxidizing agents and strong acids.[8]

Emergency and First-Aid Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Table 2: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |

Accidental Release Measures

In the case of a spill, follow these procedures:

-

Evacuate all non-essential personnel from the area.[4]

-

Ensure adequate ventilation.

-

Wearing the appropriate PPE, including respiratory protection, contain the spill using an inert absorbent material like sand or vermiculite.[9]

-

Collect the absorbed material into a suitable, sealed container for disposal.[4]

-

Clean the spill area thoroughly.

-

Prevent the spilled material from entering drains or waterways.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Segregation : Keep waste containing this compound separate from other waste streams.[7]

-

Containerization : Collect all waste, including contaminated consumables like pipette tips and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[7]

-

Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7] Never dispose of this compound down the drain or in regular trash.[7]

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Sources

- 1. 866683-52-5|this compound|BLD Pharm [bldpharm.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. capotchem.com [capotchem.com]

- 4. echemi.com [echemi.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Sourcing of 3-Bromo-5-ethynylpyridine: A Technical Guide for Researchers in Drug Discovery

For chemists and pharmacologists at the forefront of drug development, the timely acquisition of high-quality, well-characterized building blocks is paramount. 3-Bromo-5-ethynylpyridine, a heterocyclic compound featuring a pyridine core with strategically placed bromo and ethynyl functionalities, has emerged as a valuable intermediate in the synthesis of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, key quality attributes, and practical considerations for its use in a research and development setting.

Commercial Availability and Supplier Landscape

This compound (CAS No. 866683-52-5) is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research quantities, from milligrams to several grams. For larger-scale synthesis, inquiries for bulk or custom manufacturing are generally accommodated by the primary suppliers.

A comparative overview of prominent suppliers is presented below:

| Supplier | Purity Specification (Typical) | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥98% | 50mg, 250mg, 1g | Often provides comprehensive safety and handling information. |

| BLD Pharm | ≥97% | 100mg, 250mg, 1g, 5g | Mentions availability of NMR, HPLC, and LC-MS data upon request.[1] |

| Biosynth | Inquire for details | Custom synthesis available | Specializes in complex organic molecules for pharmaceutical applications. |

| Santa Cruz Biotechnology | Inquire for details | Standard catalog sizes | Offers a broad range of biochemicals for research. |

| Ambeed | Inquire for details | Varies | Provides a platform for sourcing a wide array of building blocks. |

| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Bulk inquiries | A manufactory with multi-year experience in providing this compound.[2] |

It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify purity and identity before use. While most suppliers indicate a high level of purity, the nature and percentage of any impurities can significantly impact the outcome of sensitive downstream reactions.

Physicochemical Properties and Quality Control

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.

| Property | Value | Source |

| CAS Number | 866683-52-5 | [2] |

| Molecular Formula | C₇H₄BrN | [3] |

| Molecular Weight | 182.02 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [5] |

| SMILES | C#CC1=CC(=CN=C1)Br | [3] |

| InChIKey | KMTYILRNJPSUDX-UHFFFAOYSA-N | [3] |

Analytical Characterization:

The identity and purity of this compound are typically confirmed using a combination of analytical techniques. Researchers should expect to see the following data on a comprehensive CoA:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the number, position, and nature of the protons.

-

HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound by separating it from any impurities. A purity of ≥98% is common for research-grade material.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the compound and to identify potential impurities.

Synthetic Rationale and Methodologies

The primary synthetic route to this compound involves a Sonogashira coupling reaction.[6] This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[6][7] The logical precursor for this synthesis is 3,5-dibromopyridine.

Caption: Synthetic route to this compound.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and specific reagents used.

Materials:

-

3,5-Dibromopyridine

-

Trimethylsilylacetylene (or another suitable terminal alkyne)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or toluene)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq.), the palladium catalyst (2-5 mol%), and copper(I) iodide (1-5 mol%).

-

Solvent and Base Addition: Add the anhydrous solvent and the amine base. The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with the inert gas.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (e.g., 40-60°C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound. If a silyl-protected alkyne was used, a deprotection step (e.g., with TBAF or K₂CO₃ in methanol) is required prior to or after purification.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromo and ethynyl groups on the pyridine scaffold makes this compound a highly versatile building block in medicinal chemistry. The bromine atom serves as a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl substituents. The ethynyl group can participate in various transformations, including click chemistry, or can be a key pharmacophoric element itself.

A significant area of application for pyridine and pyrimidine derivatives is in the development of kinase inhibitors .[4][8][9] Many kinase inhibitors target the ATP-binding site of the enzyme, and the pyridine core can form crucial hydrogen bonds with the hinge region of the kinase. The substituents at the 3- and 5-positions can then be elaborated to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The bromo-pyrimidine and bromo-pyridine motifs have been specifically investigated as potential tyrosine kinase inhibitors for anticancer applications.[4][8][9][10]

Caption: Synthetic utility of this compound.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound should always be consulted, general handling guidelines for related bromo- and ethynyl-pyridines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommendation for storage under an inert atmosphere at 2-8°C should be strictly followed to ensure stability.[5]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery, particularly in the design and synthesis of kinase inhibitors. A thorough understanding of its commercial sources, quality attributes, and reactive properties is crucial for its effective utilization in research and development. By carefully selecting suppliers, verifying product quality, and employing appropriate synthetic and handling protocols, researchers can leverage the unique chemical features of this compound to advance their therapeutic programs.

References

- 1. 866683-52-5|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C7H4BrN) [pubchemlite.lcsb.uni.lu]

- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Ethynyl Group in 3-Bromo-5-ethynylpyridine: A Gateway to Molecular Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-5-ethynylpyridine

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring substituted with both a bromine atom and a terminal ethynyl group, offers a unique and powerful combination of reactive sites. This strategic arrangement allows for selective and sequential functionalization, making it an invaluable scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the pyridine ring, coupled with the distinct reactivity of the bromo and ethynyl substituents, provides a versatile platform for a variety of chemical transformations. This guide delves into the core reactivity of the ethynyl group in this compound, offering a detailed exploration of its participation in key synthetic methodologies.

I. Sonogashira Coupling: A Cornerstone of C-C Bond Formation

The Sonogashira cross-coupling reaction is arguably the most prominent transformation involving the ethynyl group of this compound.[3][4][5] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynylpyridines.[3][6] These products are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[4][7]

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction typically employs a dual catalytic system involving palladium and copper(I) co-catalysts.[3][6] The generally accepted mechanism proceeds through two interconnected catalytic cycles:

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide (R-X). The resulting Pd(II) complex then participates in a transmetalation step with a copper acetylide intermediate. Reductive elimination from the subsequent complex yields the final coupled product and regenerates the Pd(0) catalyst.[6]

-

The Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.[6]

It is important to note that copper-free Sonogashira protocols have also been developed, often employing specific ligands to facilitate the direct reaction between the palladium complex and the alkyne.[3][6]

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: A General Procedure for Sonogashira Coupling

The following protocol provides a general framework for the Sonogashira coupling of this compound with an aryl halide. Optimization of specific parameters may be required for different substrates.

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 3-10 mol%).

-

Solvent and Base Addition: Add a suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Typical Reagents/Conditions | Rationale and Field Insights |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/ligand | The choice of catalyst and ligand can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands often enhance the catalytic activity.[6] |

| Copper(I) Co-catalyst | CuI, CuBr | Essential for the formation of the copper acetylide intermediate in the traditional Sonogashira reaction. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The base neutralizes the hydrogen halide formed during the reaction and facilitates the deprotonation of the terminal alkyne. |

| Solvent | THF, DMF, Toluene, Acetonitrile | The choice of solvent can influence the solubility of the reactants and catalysts, as well as the reaction temperature. |

| Temperature | Room temperature to 80 °C | Milder conditions are often sufficient, which is advantageous for complex molecules with sensitive functional groups.[3] |

II. "Click" Chemistry: The Azide-Alkyne Cycloaddition

The terminal ethynyl group of this compound is an ideal participant in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click" chemistry.[8][9] This reaction, particularly the copper(I)-catalyzed variant (CuAAC), provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8][9] These triazole-containing pyridine derivatives are of great interest in drug discovery due to their favorable chemical and biological properties.[10][11]

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a well-defined catalytic cycle. The copper(I) catalyst first forms a π-complex with the terminal alkyne, which then rearranges to a copper acetylide. This intermediate then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently collapses to the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Experimental Protocol: A General Procedure for CuAAC

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the organic azide (1.0-1.1 equiv.) in a suitable solvent system, often a mixture of t-butanol and water.

-

Catalyst Addition: Add a copper(II) sulfate solution (e.g., 1-5 mol%) followed by a solution of a reducing agent, such as sodium ascorbate (5-10 mol%), to generate the active Cu(I) species in situ.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, as indicated by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can often be purified by recrystallization or column chromatography.

III. Cyclization Reactions: Building Heterocyclic Scaffolds

The ethynyl group of this compound can serve as a key component in various cyclization reactions to construct more complex heterocyclic systems.[12][13][14] While specific examples directly involving this compound are less common in the literature, the general reactivity of ethynylpyridines provides a strong basis for predicting its potential in this area.[15][16][17][18][19][20][21]

Potential Cyclization Pathways

-

Intramolecular Cyclization: Following functionalization at the bromine position or the pyridine nitrogen, the ethynyl group can participate in intramolecular cyclizations. For example, the introduction of a nucleophilic group at the 4- or 6-position of the pyridine ring could lead to a subsequent intramolecular attack on the alkyne, forming a fused heterocyclic system.

-

[n+m] Cycloadditions: The ethynyl group can act as a dienophile or a dipolarophile in various intermolecular cycloaddition reactions. For instance, it could potentially undergo [3+2] cycloadditions with 1,3-dipoles other than azides, or [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes, although the electron-deficient nature of the pyridine ring may influence the reactivity.

Caption: General mechanism of nucleophilic addition to an activated alkyne.

Conclusion

The ethynyl group in this compound is a highly versatile functional group that provides access to a vast chemical space. Its reactivity in Sonogashira coupling, azide-alkyne cycloaddition, and potentially in cyclization and nucleophilic addition reactions, makes it a cornerstone for the synthesis of novel compounds in drug discovery and materials science. [22]A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. [Link]

-

PMC. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. [Link]

-

MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

-

RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

-

Química Organica.org. Nucleophilic addition reactions to pyridines. [Link]

-

MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Link]

-

PMC - NIH. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. [Link]

-

YouTube. (2023). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. [Link]

-

PubChem. This compound. [Link]

-

ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]

-

ResearchGate. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. [Link]

-

MDPI. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. [Link]

-

Scribd. (2025). Click Chemistry. [Link]

-

PMC - NIH. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. [Link]

-

MDPI. (2022). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

- Google Patents.

-

Chemical Communications (RSC Publishing). Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. [Link]

-

NIH. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. [Link]

-

ResearchGate. (2025). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. [Link]

-

PMC - NIH. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. [Link]

-

PubMed. (2016). Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

-

Chemie Brunschwig. Click chemistry reagents. [Link]

-

HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

-

ChemSynthesis. (2025). 3-bromo-2-ethynylpyridine. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

NIST WebBook. Pyridine, 3-bromo-. [Link]

-

PubChem. 3-Bromo-5-phenylpyridine. [Link]

-

PubChem. 3-Bromo-5-ethylaniline. [Link]

Sources

- 1. 866683-52-5|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C7H4BrN) [pubchemlite.lcsb.uni.lu]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. Click Chemistry [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction | MDPI [mdpi.com]

- 18. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Potential applications of 3-Bromo-5-ethynylpyridine in research

Starting Research Phase

I've initiated comprehensive Google searches to gather information on 3-Bromo-5-ethynylpyridine. I am focusing on its synthesis, chemical properties, and applications across medicinal chemistry, materials science, and chemical research. I'm aiming to build a solid foundation of existing knowledge to guide further investigation.

Developing Detailed Plan